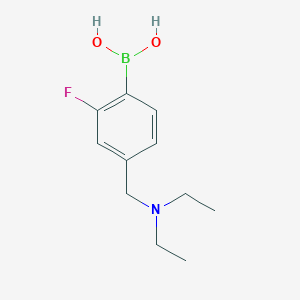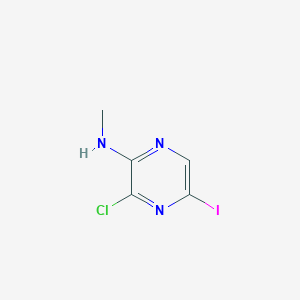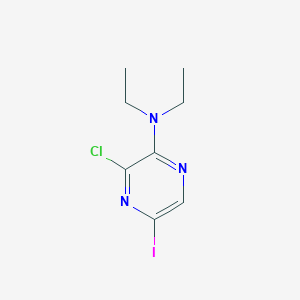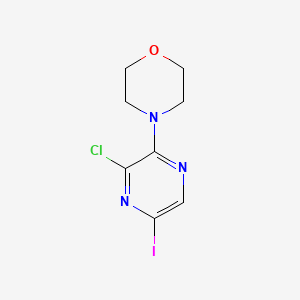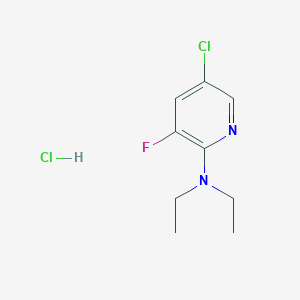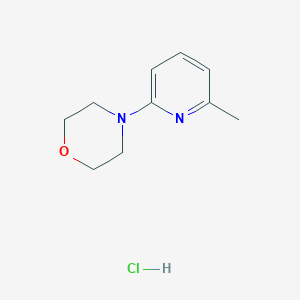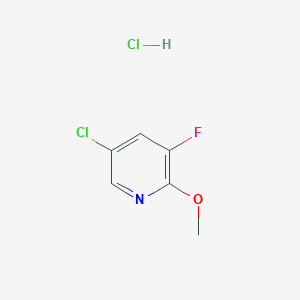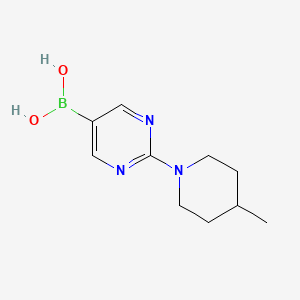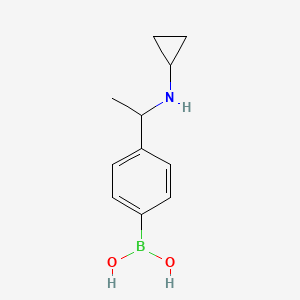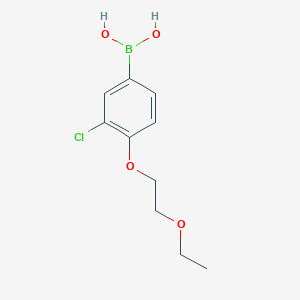
(3-氯-4-(2-乙氧基乙氧基)苯基)硼酸
描述
“(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are commonly used in organic chemistry and have been increasingly studied in medicinal chemistry . They can be used as building blocks and synthetic intermediates .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acid derivatives involves aromatic diamine, HCl, 2-ethoxyethanol at 100 °C for 2 hours, followed by the addition of 4-carboxyphenylboronic acid or 3-carboxyphenylboronic acid, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMT-MM), and 2-ethoxyethanol at room temperature for 18 hours .Molecular Structure Analysis
The molecular formula of “(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid” is C10H14BClO4 . The InChI code is 1S/C10H14BClO4/c1-2-15-5-6-16-10-4-3-8(11)7-9(10)12/h3-4,7,13-14H,2,5-6H2,1H3 .Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. For instance, they are used in Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene and cross-coupling reactions with diazoesters or potassium cyanate . They also participate in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .Physical And Chemical Properties Analysis
“(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid” has a molecular weight of 244.48 g/mol . It is a white to yellow solid .科学研究应用
Medicinal Chemistry: Inhibitors and Sensors
Boronic acids play a significant role in medicinal chemistry due to their unique electronic and chemical properties. They have been developed as potential therapeutic agents and chemical biology tools. For example, they can act as bacterial quorum sensing inhibitors, which are essential for controlling bacterial population behaviors .
Chemical Biology: Probes and Glycoprotein Recognition
In chemical biology, boronic acids are used as probes for detecting reactive oxygen species (ROS) and as modifiers for aptamers used in glycoprotein recognition. This is directly related to the ability of boronic acids to form reversible covalent complexes with sugars and other diols .
Organic Synthesis: Reagents and Catalysts
Organoboronic acids and boronic esters are widely used as reagents and catalysts in organic synthesis. They are stable, safe to handle, and considered green compounds due to their minimal environmental impact .
Sensing Applications: Homogeneous Assays and Heterogeneous Detection
The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications, including homogeneous assays or heterogeneous detection methods .
Drug Development: Pharmacokinetic Characteristics
Introduction of boronic acids into drug molecules can improve various properties, including bioavailability and toxicity, due to the physicochemical characteristics of boronic acids .
Anticancer Research: Boronic Acid-Containing Drugs
The success of drugs like Bortezomib, which contains a boronic acid functional group, has sparked interest in investigating boronic acids as drugs for a wide range of diseases, including cancer .
属性
IUPAC Name |
[3-chloro-4-(2-ethoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO4/c1-2-15-5-6-16-10-4-3-8(11(13)14)7-9(10)12/h3-4,7,13-14H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVVIHYLJKXEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCOCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



